Cas no 2639399-72-5 (tert-butyl (4S)-2-(2,4-dichlorophenyl)-1,3-thiazolidine-4-carboxylate)

Tert-butyl (4S)-2-(2,4-dichlorophenyl)-1,3-thiazolidine-4-carboxylate is a chiral thiazolidine derivative featuring a tert-butyl ester group and a 2,4-dichlorophenyl substituent. Its stereospecific (4S) configuration makes it a valuable intermediate in asymmetric synthesis, particularly for pharmaceutical applications. The presence of the thiazolidine ring enhances structural rigidity, while the dichlorophenyl moiety contributes to electronic and steric effects, facilitating selective reactivity. The tert-butyl ester group offers stability under various conditions and can be readily cleaved for further functionalization. This compound is suited for use in medicinal chemistry research, including the development of biologically active molecules with potential therapeutic applications. Its well-defined stereochemistry ensures reproducibility in synthetic routes.
tert-butyl (4S)-2-(2,4-dichlorophenyl)-1,3-thiazolidine-4-carboxylate structure
2639399-72-5 structure
商品名:tert-butyl (4S)-2-(2,4-dichlorophenyl)-1,3-thiazolidine-4-carboxylate
CAS番号:2639399-72-5
MF:C14H17Cl2NO2S
メガワット:334.26128077507
CID:5663604
PubChem ID:165897164

tert-butyl (4S)-2-(2,4-dichlorophenyl)-1,3-thiazolidine-4-carboxylate 化学的及び物理的性質

名前と識別子

    • tert-butyl (4S)-2-(2,4-dichlorophenyl)-1,3-thiazolidine-4-carboxylate
    • 2639399-72-5
    • EN300-27723426
    • インチ: 1S/C14H17Cl2NO2S/c1-14(2,3)19-13(18)11-7-20-12(17-11)9-5-4-8(15)6-10(9)16/h4-6,11-12,17H,7H2,1-3H3/t11-,12?/m1/s1
    • InChIKey: OKNZSUBOYSVGIR-JHJMLUEUSA-N
    • ほほえんだ: ClC1C=C(C=CC=1C1N[C@@H](C(=O)OC(C)(C)C)CS1)Cl

計算された属性

  • せいみつぶんしりょう: 333.0357053g/mol
  • どういたいしつりょう: 333.0357053g/mol
  • 同位体原子数: 0
  • 水素結合ドナー数: 1
  • 水素結合受容体数: 4
  • 重原子数: 20
  • 回転可能化学結合数: 4
  • 複雑さ: 362
  • 共有結合ユニット数: 1
  • 原子立体中心数の決定: 1
  • 不確定原子立体中心数: 1
  • 化学結合立体中心数の決定: 0
  • 不確定化学結合立体中心数: 0
  • 疎水性パラメータ計算基準値(XlogP): 4
  • トポロジー分子極性表面積: 63.6Ų

tert-butyl (4S)-2-(2,4-dichlorophenyl)-1,3-thiazolidine-4-carboxylate 価格詳細 >>

エンタープライズ No. 商品名 Cas No. 清らかである 仕様 価格 更新日時 問い合わせ
Enamine
EN300-27723426-2.5g
tert-butyl (4S)-2-(2,4-dichlorophenyl)-1,3-thiazolidine-4-carboxylate
2639399-72-5 95.0%
2.5g
$4388.0 2025-03-20
Enamine
EN300-27723426-5.0g
tert-butyl (4S)-2-(2,4-dichlorophenyl)-1,3-thiazolidine-4-carboxylate
2639399-72-5 95.0%
5.0g
$6492.0 2025-03-20
Enamine
EN300-27723426-0.05g
tert-butyl (4S)-2-(2,4-dichlorophenyl)-1,3-thiazolidine-4-carboxylate
2639399-72-5 95.0%
0.05g
$1880.0 2025-03-20
Enamine
EN300-27723426-10g
tert-butyl (4S)-2-(2,4-dichlorophenyl)-1,3-thiazolidine-4-carboxylate
2639399-72-5
10g
$9627.0 2023-09-10
Enamine
EN300-27723426-1.0g
tert-butyl (4S)-2-(2,4-dichlorophenyl)-1,3-thiazolidine-4-carboxylate
2639399-72-5 95.0%
1.0g
$2239.0 2025-03-20
Enamine
EN300-27723426-0.25g
tert-butyl (4S)-2-(2,4-dichlorophenyl)-1,3-thiazolidine-4-carboxylate
2639399-72-5 95.0%
0.25g
$2059.0 2025-03-20
Enamine
EN300-27723426-0.5g
tert-butyl (4S)-2-(2,4-dichlorophenyl)-1,3-thiazolidine-4-carboxylate
2639399-72-5 95.0%
0.5g
$2149.0 2025-03-20
Enamine
EN300-27723426-5g
tert-butyl (4S)-2-(2,4-dichlorophenyl)-1,3-thiazolidine-4-carboxylate
2639399-72-5
5g
$6492.0 2023-09-10
Enamine
EN300-27723426-1g
tert-butyl (4S)-2-(2,4-dichlorophenyl)-1,3-thiazolidine-4-carboxylate
2639399-72-5
1g
$2239.0 2023-09-10
Enamine
EN300-27723426-10.0g
tert-butyl (4S)-2-(2,4-dichlorophenyl)-1,3-thiazolidine-4-carboxylate
2639399-72-5 95.0%
10.0g
$9627.0 2025-03-20

tert-butyl (4S)-2-(2,4-dichlorophenyl)-1,3-thiazolidine-4-carboxylate 関連文献

tert-butyl (4S)-2-(2,4-dichlorophenyl)-1,3-thiazolidine-4-carboxylateに関する追加情報

tert-Butyl (4S)-2-(2,4-Dichlorophenyl)-1,3-Thiazolidine-4-Carboxylate: Structural Characteristics and Research Applications

tert-Butyl (4S)-2-(2,4-dichlorophenyl)-1,3-thiazolidine-4-carboxylate is a synthetically versatile heterocyclic compound characterized by its 1,3-thiazolidine scaffold. The molecule incorporates a 2,4-dichlorophenyl substituent at the 2-position of the thiazolidine ring and a tert-butyl ester functionality at the 4-position. This structural configuration provides unique physicochemical properties that make it a valuable intermediate in medicinal chemistry research.

The CAS No 2639399-72-5 designation identifies this compound as a stereoisomer with defined chirality at the 4-position of the thiazolidine ring. The (4S) configuration establishes a specific three-dimensional arrangement that can influence biological activity when incorporated into drug candidates. Recent studies highlight the importance of such stereochemistry in modulating receptor interactions and metabolic stability.

The thiazolidine core is widely recognized in pharmaceutical development for its ability to form hydrogen bonds and π-π interactions with target proteins. In particular, derivatives containing the 1,3-thiazolidine motif have demonstrated activity against various disease targets including kinases and G-protein coupled receptors. The presence of two chlorine atoms in the phenyl ring enhances lipophilicity while maintaining appropriate solubility characteristics for drug development.

Synthetic approaches to this compound typically involve multistep organic transformations starting from substituted thioureas or dithiocarbamates. The formation of the thiazolidine ring through cyclization reactions requires precise control of reaction conditions to ensure retention of stereochemistry at the chiral center. Modern synthetic strategies emphasize green chemistry principles to minimize environmental impact during large-scale production.

In preclinical research settings, compounds based on this scaffold have shown promise as potential modulators of epigenetic regulators such as histone deacetylases (HDACs). The tert-butyl ester functionality provides an additional site for chemical modification that can be exploited to optimize pharmacokinetic profiles through prodrug strategies or targeted delivery systems.

The development of new analytical methods for characterizing this compound has advanced significantly in recent years. Techniques such as chiral HPLC and X-ray crystallography have been employed to confirm both structural identity and absolute configuration. These analytical tools are critical for quality control in pharmaceutical manufacturing processes.

Ongoing research continues to explore novel applications for this class of compounds in areas such as anti-inflammatory drug discovery and neurodegenerative disease treatment. The modular nature of the thiazolidine framework allows for systematic structure-activity relationship studies to identify optimal therapeutic candidates.

In academic research laboratories worldwide, this compound serves as an important building block for constructing complex molecular architectures with potential therapeutic value. Its availability from specialized chemical suppliers enables researchers to rapidly access materials needed for hypothesis-driven experiments in drug discovery programs.

The continued interest in thiazolidine-based compounds reflects their broad utility across multiple therapeutic areas. As our understanding of molecular recognition processes deepens through advances in structural biology and computational modeling, compounds like tert-butyl (4S)-2-(2,4-dichlorophenyl)-1,3-thiazolidine-4-carboxylate will remain central to innovative approaches in medicinal chemistry research.

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